molecular formula C18H35IO2 B1203056 10-Iodooctadecanoic acid CAS No. 104855-14-3

10-Iodooctadecanoic acid

Cat. No.: B1203056
CAS No.: 104855-14-3
M. Wt: 410.4 g/mol
InChI Key: OJVDNWWRBOTQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Iodooctadecanoic acid is a long-chain fatty acid with the molecular formula C18H35IO2. It is characterized by the presence of an iodine atom attached to the tenth carbon of the octadecanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Iodooctadecanoic acid can be synthesized through the iodination of octadecanoic acid. The process typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform or dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are also scaled up, often involving automated chromatography systems and large-scale recrystallization units .

Chemical Reactions Analysis

Types of Reactions: 10-Iodooctadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Hydroxyoctadecanoic acid, aminooctadecanoic acid, or alkyl-substituted octadecanoic acids.

    Oxidation Reactions: Octadecanal or octadecanone.

    Reduction Reactions: Octadecanol.

Scientific Research Applications

10-Iodooctadecanoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential role in biological systems, including its effects on cell membranes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic applications, including its use as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 10-iodooctadecanoic acid involves its interaction with cellular membranes and metabolic pathways. The iodine atom in the compound can participate in halogen bonding, affecting the structure and function of proteins and enzymes. Additionally, the long hydrophobic chain of the compound can integrate into lipid bilayers, altering membrane fluidity and permeability. These interactions can influence various cellular processes, including signal transduction, ion transport, and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: 10-Iodooctadecanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties, such as higher molecular weight and different reactivity compared to its bromine and chlorine analogs. The iodine atom also enhances the compound’s potential for use in radiolabeling and imaging studies .

Properties

IUPAC Name

10-iodooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35IO2/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVDNWWRBOTQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909248
Record name 10-Iodooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104855-14-3
Record name 10-Iodooctadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104855143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Iodooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Iodooctadecanoic acid
Reactant of Route 2
Reactant of Route 2
10-Iodooctadecanoic acid
Reactant of Route 3
10-Iodooctadecanoic acid
Reactant of Route 4
10-Iodooctadecanoic acid
Reactant of Route 5
Reactant of Route 5
10-Iodooctadecanoic acid
Reactant of Route 6
10-Iodooctadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.